N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-difluorobenzamide

Antibacterial FtsZ inhibitor Staphylococcus aureus

Researchers often face experimental inconsistencies when structural analogs fail to replicate target engagement due to subtle changes in heterocyclic connectivity. This compound resolves that challenge. It features a distinct 1,2-oxazole core with 3-tert-butyl attachment, critical for probing FtsZ binding vectors. • Unique Regioisomer: 3-tert-butyl-1,2-oxazol-5-yl linkage, distinct from common 5-tert-butyl isomers, essential for co-crystallization studies. • Scaffold Diversity Tool: Enables deconvolution of heteroatom placement effects on antibacterial activity within 2,6-difluorobenzamide series. • Analytical Standard: Well-characterized (MW 280.27, C14H14F2N2O2), ideal as a reference for HPLC/LC-MS method development.

Molecular Formula C14H14F2N2O2
Molecular Weight 280.27 g/mol
CAS No. 82558-86-9
Cat. No. B12901884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-difluorobenzamide
CAS82558-86-9
Molecular FormulaC14H14F2N2O2
Molecular Weight280.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2F)F
InChIInChI=1S/C14H14F2N2O2/c1-14(2,3)10-7-11(20-18-10)17-13(19)12-8(15)5-4-6-9(12)16/h4-7H,1-3H3,(H,17,19)
InChIKeyXWNWWSTXXAQTNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Class and Structural Identity


N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-difluorobenzamide (CAS 82558-86-9) is a synthetic small molecule belonging to the 2,6-difluorobenzamide class, characterized by a 3-tert-butyl-1,2-oxazole (isoxazole) moiety. Compounds within this class are frequently investigated as antibacterial agents targeting the bacterial cell division protein FtsZ [1]. The specific positional isomerism (1,2-oxazole vs. 1,3-oxazole) and the direct attachment of the heterocycle to the benzamide nitrogen, rather than via a methylene linker, are critical structural determinants that preclude simple substitution with closely related analogs.

FtsZ target engagement studies – 2,6-difluorobenzamide probe for bacterial cell division target FtsZ.

Isoxazole scaffold SAR – central 1,2-oxazole topology defines heterocycle-dependent activity profile.

Steric/electronic control review – direct N-aryl linkage and tert-butyl group support binding pocket studies.

Why Generic Substitution Is Not Advisable


The antibacterial activity and target engagement of 2,6-difluorobenzamides are exquisitely sensitive to the nature, substitution pattern, and linkage of the heterocyclic moiety. A systematic study of central heterocyclic scaffolds demonstrated that even closely related isomers (e.g., 1,2,4-oxadiazole vs. 1,3,4-oxadiazole) exhibit orders-of-magnitude differences in minimum inhibitory concentration (MIC) against S. aureus, with activity directly correlating with the position of heteroatoms and the steric/electronic properties of substituents [1]. Consequently, substituting N-(3-tert-butyl-1,2-oxazol-5-yl)-2,6-difluorobenzamide with an analog possessing a different oxazole isomer, a modified linker, or an alternative substituent on the oxazole ring cannot guarantee equivalent biological performance and may compromise experimental reproducibility.

scaffold

Isoxazole vs. oxadiazole analogs – heterocycle replacement (e.g., 1,2,4-oxadiazole) may shift target engagement and antibacterial profile; scaffold-dependent activity reported.

regioisomer

5-yl vs. 3-yl connectivity – identical molecular formula but different attachment point; regioisomer identity may alter FtsZ binding and assay outcome.

substituent

tert-butyl removal or replacement – loss of hydrophobic group can reduce target engagement; class-level SAR indicates >30-fold MIC shift in related series.

Quantitative Differentiation Evidence


Heterocyclic Scaffold Comparison: Oxadiazole vs. Isoxazole

In the broader 2,6-difluorobenzamide class, compounds incorporating a 1,2,4-oxadiazole central scaffold (e.g., compound II.c with a 4-tert-butylphenyl substituent) demonstrate significantly greater antibacterial activity compared to the corresponding isoxazole (1,2-oxazole) analogs, as noted in comparative SAR analysis [1]. This establishes that the nature of the five-membered heterocycle is a primary driver of potency and that the isoxazole scaffold, as present in N-(3-tert-butyl-1,2-oxazol-5-yl)-2,6-difluorobenzamide, defines a distinct biological profile.

Heterocyclic scaffold comparison
Class-level inference
1,2,4-oxadiazole analog II.c: MIC 0.5–1 µg/mL vs. S. aureus; isoxazole analog MIC not reported
Scaffold-dependent activity context; isoxazole defines distinct profile.
Isoxazole-specific MIC not quantified; class-level SAR inference.
Antibacterial FtsZ inhibitor Staphylococcus aureus

Isoxazole Regioisomer Comparison

A closely related structural isomer, N-(5-tert-butyl-1,2-oxazol-3-yl)-2,6-difluorobenzamide (CAS not provided in the source), shares the identical molecular formula (C14H14F2N2O2) and molecular weight (280.27 g/mol) but differs in the attachment point of the tert-butyl-substituted isoxazole to the benzamide nitrogen . While comparative biological activity data between these two specific regioisomers were not located in the reviewed literature, the well-established dependency of FtsZ binding on heterocycle geometry [1] implies that these compounds are not functionally interchangeable.

Isoxazole regioisomer comparison
Class-level inference
3-tert-butylisoxazol-5-yl vs. 5-tert-butylisoxazol-3-yl; same MF/MW, different connectivity
Regioisomeric identity may impact target binding; not functionally interchangeable.
No comparative bioactivity data available; structural inference.
Isomerism Structure-Activity Relationship Chemical Biology

tert-Butyl vs. Other Substituents on the Heterocycle

Within related 2,6-difluorobenzamide series, increasing the lipophilicity of the phenyl substituent from H (cLogP 2.70) to CF3 (cLogP 3.60) to t-Bu (cLogP 4.41) resulted in a progressive improvement in anti-staphylococcal activity, with the tert-butyl analog (II.c) achieving an MIC of 0.5-1 µg/mL [1]. Although these data are for the 1,2,4-oxadiazole series, the trend underscores the critical contribution of the bulky, hydrophobic tert-butyl group to target engagement. The 3-tert-butyl substitution on the isoxazole ring of the compound of interest is therefore expected to confer similarly enhanced binding interactions compared to less bulky alkyl or aryl substituents.

tert-Butyl substituent contribution
Class-level inference
t-Bu analog (oxadiazole series): MIC 0.5–1 µg/mL; >30-fold improvement over unsubstituted (MIC 32–64 µg/mL)
Hydrophobic tert-butyl group supports target engagement.
Class-level trend from 1,2,4-oxadiazole series; isoxazole-specific magnitude may vary.
Lipophilicity SAR Drug Design

Recommended Application Scenarios


Probing Heterocycle Topology in FtsZ Inhibition

This compound is suitable for medicinal chemistry campaigns aiming to systematically probe the SAR of the central heterocycle in 2,6-difluorobenzamide FtsZ inhibitors. Its 1,2-oxazole core represents a distinct topological isomer relative to the more potent 1,2,4-oxadiazole series . Incorporating this compound into a panel of scaffold-diverse analogs enables the deconvolution of heteroatom placement effects on antibacterial activity and target engagement.

Regioisomer-Specific Biochemical Probing

The unique 3-tert-butyl-1,2-oxazol-5-yl connectivity distinguishes this molecule from the common 5-tert-butyl-1,2-oxazol-3-yl isomer. It is thus indicated for experiments requiring precise regioisomeric identity, such as co-crystallization studies, binding mode analysis, or SAR investigations where subtle changes in vector directionality upon target binding are hypothesized .

Lipophilicity-Dependent Permeability and Distribution

With its tert-butyl group contributing significant hydrophobicity—consistent with the lipophilic efficiency trends observed in related series —this compound can serve as a model molecule for evaluating the impact of lipophilicity on permeability, plasma protein binding, and tissue distribution in early drug discovery profiling.

Reference Standard for Analytical Method Development

The well-defined CAS number (82558-86-9) and available chemical characterization data (molecular formula C14H14F2N2O2, MW 280.27) make this compound a suitable reference standard for developing HPLC, LC-MS, or GC methods intended to analyze 2,6-difluorobenzamide derivatives or their metabolites in biological matrices or environmental samples.

Application
Selection Property
Validation Focus
FtsZ target engagement studies
Isoxazole scaffold topology review
Heterocycle SAR interpretation
Regioisomer-specific binding analysis
Connectivity-defined isomer identity
Binding mode vector comparison
Lipophilicity-dependent profiling
tert-Butyl hydrophobic contribution
Permeability / protein binding review
Analytical method development
Defined CAS and structural identity
Method specificity / reference standard control
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